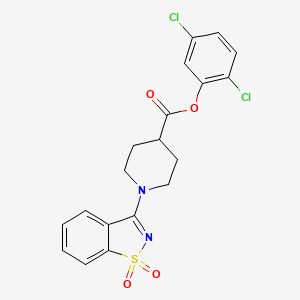
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPP-4 belongs to the class of piperidine-based compounds and is known to exhibit promising activity against various biological targets.
Mecanismo De Acción
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide acts as a modulator of various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. It has been shown to exhibit both agonist and antagonist activity depending on the target receptor. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine, which are important in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of various signaling pathways. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit neuroprotective effects, including the protection of dopaminergic neurons from oxidative stress and the prevention of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential as a pharmacological tool for the study of various biological targets. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide that can be used as pharmacological tools for the study of various biological targets. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide in the treatment of various neurological disorders, such as Parkinson's disease and addiction. Finally, the potential toxicity of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide needs to be further investigated to determine its safety profile for use in experimental settings.
Métodos De Síntesis
The synthesis of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide involves a multi-step process that includes the reaction of 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid with N-phenylpiperidine-4-carboxamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential pharmacological properties. It has shown promising activity against various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2/c34-27(30-24-11-5-2-6-12-24)22-13-16-32(17-14-22)28(35)25-20-33(19-21-8-3-1-4-9-21)31-26(25)23-10-7-15-29-18-23/h1-12,15,18,20,22H,13-14,16-17,19H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJJOGOZYYFASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CN=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)




![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)
![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)